molecular formula C6H11N3 B1487535 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine CAS No. 1221824-87-8

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

Cat. No. B1487535
M. Wt: 125.17 g/mol
InChI Key: HVJSAASIIATSGA-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine” is likely to be a derivative of pyrazole, which is a basic heterocyclic organic compound consisting of a five-membered ring with two nitrogen atoms and three carbon atoms . It’s also likely to have an amine group (-NH2) and a methyl group (-CH3) attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine” would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. One of the carbon atoms in the ring would be bonded to an ethan-1-amine group, and one of the nitrogen atoms would be bonded to a methyl group .


Chemical Reactions Analysis

Pyrazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the 3-position of the pyrazole ring to form a variety of substituted pyrazoles .

Scientific Research Applications

    Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
    • They are used as scaffolds in the synthesis of bioactive chemicals .
    • Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system are used for synthesizing pyrazole nucleus .

    Agrochemistry

    • Pyrazoles are also used in agrochemistry .

    Coordination Chemistry

    • In coordination chemistry, pyrazoles are used due to their ability to act as ligands .

    Organometallic Chemistry

    • Pyrazoles are used in organometallic chemistry .

    Synthesis of Heterocyclic Chalcones

    • Pyrazole-based chalcones are synthesized from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .
    • These chalcones are further reacted with N-hydroxy-4-toluenesulfonamide and regioselective formation of 3,5-disubstituted 1,2-oxazoles is established .

    Antioxidant Screening

    • Pyrazole derivatives are used for antioxidant screening .

    Imidazole Containing Compounds

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

    Antileishmanial and Antimalarial Evaluation

    • A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
    • The compound has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

    Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5

    • This is a specific application of a pyrazole derivative .

    Synthesis and Antioxidant Screening

    • New 2-cyano-3-(1, 3-diphenyl-1H-pyrazol-4-yl) acryloyl amide derivatives and some pyrazole-based heterocycles are synthesized for antioxidant screening .

    Antileishmanial and Antimalarial Evaluation

    • Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
    • Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
    • The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
    • The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .

    Raw Material and Intermediate in Organic Synthesis

    • It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .

properties

IUPAC Name

2-(1-methylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-9-5-3-6(8-9)2-4-7/h3,5H,2,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJSAASIIATSGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine

CAS RN

1221824-87-8
Record name 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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